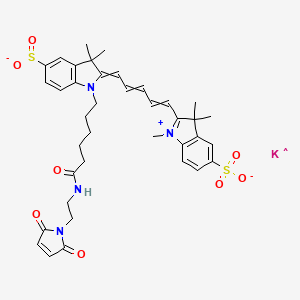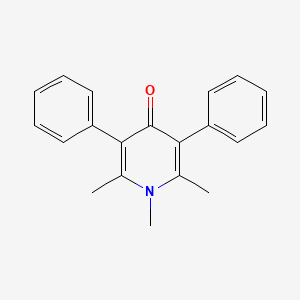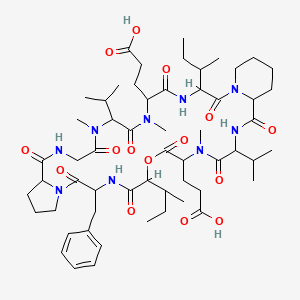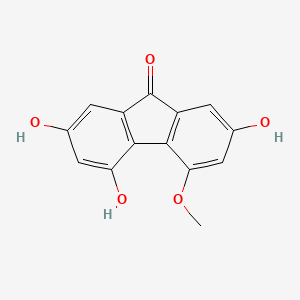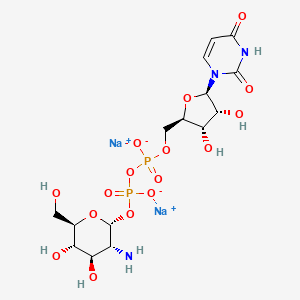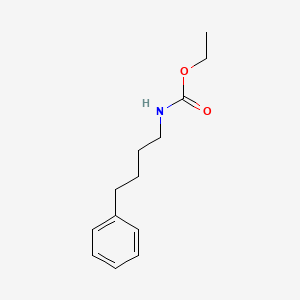
Carbamic acid, (4-phenylbutyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-phenylbutyl)-, ethyl ester is an organic compound with the molecular formula C13H19NO2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by an ethyl ester group and a 4-phenylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-phenylbutyl)-, ethyl ester typically involves the reaction of 4-phenylbutylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-phenylbutyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The phenylbutyl group can be oxidized to form various oxidation products, depending on the conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Ethanol and 4-phenylbutylcarbamic acid.
Oxidation: Various oxidation products, including carboxylic acids and ketones.
Substitution: Products depend on the nucleophile used, such as substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-phenylbutyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-phenylbutyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carbamic acid, which can then interact with enzymes and proteins. The phenylbutyl group can also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-phenylbutyl)-, methyl ester
- Carbamic acid, (4-phenylbutyl)-, propyl ester
- Carbamic acid, (4-phenylbutyl)-, butyl ester
Uniqueness
Carbamic acid, (4-phenylbutyl)-, ethyl ester is unique due to its specific ester group, which affects its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
100618-31-3 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl N-(4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)14-11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,14,15) |
Clave InChI |
RQHUJXFXBPICPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)



